molecular formula C17H15N3O4 B2741978 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide CAS No. 2034403-55-7

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide

Cat. No.: B2741978
CAS No.: 2034403-55-7
M. Wt: 325.324
InChI Key: LTRXKKNLGNKXSW-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenylethyl group, and a picolinamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Picolinamide Moiety: The final step involves the coupling of the oxazolidinone-phenylethyl intermediate with picolinic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide: Similar structure but with an acetamide group instead of picolinamide.

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide: Contains a benzamide group, offering different biological activities.

    N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)nicotinamide: Features a nicotinamide moiety, which may influence its pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)10-14(12-6-2-1-3-7-12)19-16(22)13-8-4-5-9-18-13/h1-9,14H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRXKKNLGNKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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